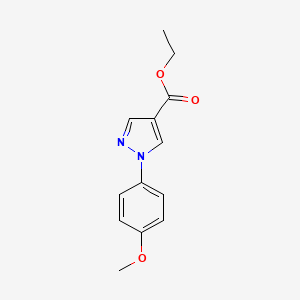![molecular formula C11H16BrN3O2 B8708610 methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate](/img/structure/B8708610.png)
methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate
概要
説明
methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This step involves the cyclization of suitable precursors to form the pyrimidine ring.
Bromination: Introduction of the bromine atom at the 5-position of the pyrimidine ring.
Amination: Substitution of an amino group at the 2-position of the pyrimidine ring.
Esterification: Formation of the methyl ester group at the 4-methylpentanoate moiety.
Industrial Production Methods
Industrial production methods for this compound may involve the use of automated synthesis machines and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can form complex biaryl compounds.
科学的研究の応用
methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate involves its interaction with specific molecular targets. The bromine and amino groups on the pyrimidine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-Amino-5-bromo-4-methylpyridine
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 2-Bromo-5-methylpyridine
Uniqueness
methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and an amino group on the pyrimidine ring, along with the methyl ester group, makes it a versatile compound for various applications.
特性
分子式 |
C11H16BrN3O2 |
|---|---|
分子量 |
302.17 g/mol |
IUPAC名 |
methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate |
InChI |
InChI=1S/C11H16BrN3O2/c1-7(2)4-9(10(16)17-3)15-11-13-5-8(12)6-14-11/h5-7,9H,4H2,1-3H3,(H,13,14,15) |
InChIキー |
QEUGQNXHXNBBBN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)OC)NC1=NC=C(C=N1)Br |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
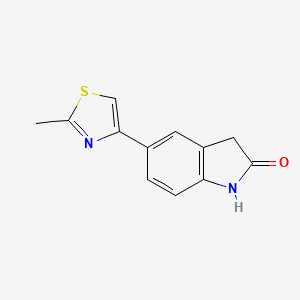

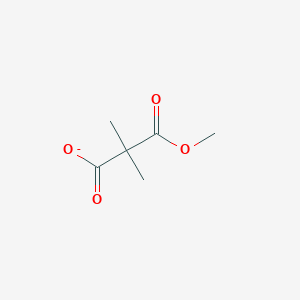
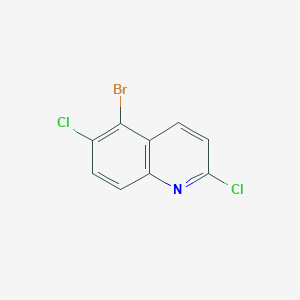
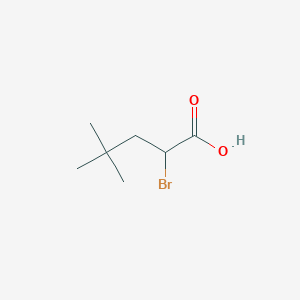



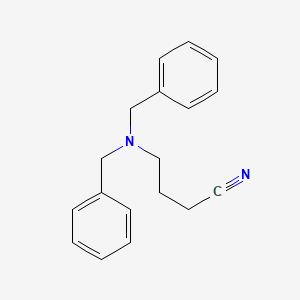


![tert-butyl 5-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B8708631.png)

